Dan-Arg-piperidino(4-Me)
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Overview
Description
OM-189 is a synthetic compound known for its selective inhibition of thrombin, an enzyme that plays a crucial role in blood coagulation. The compound has a molecular formula of C24H36N6O3S and a molecular weight of 488.65 g/mol . It is primarily used in scientific research to study thrombin inhibition and its effects on various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OM-189 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and specific reaction temperatures and times to achieve the desired product .
Industrial Production Methods
Industrial production of OM-189 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped with advanced chemical synthesis and purification technologies .
Chemical Reactions Analysis
Types of Reactions
OM-189 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert OM-189 into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the OM-189 molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
OM-189 is widely used in scientific research due to its selective inhibition of thrombin. Some of its applications include:
Chemistry: Studying the chemical properties and reactivity of thrombin inhibitors.
Biology: Investigating the role of thrombin in various biological processes, including blood coagulation and inflammation.
Medicine: Exploring the potential therapeutic applications of thrombin inhibitors in treating thrombotic disorders.
Industry: Developing new anticoagulant drugs and improving existing formulations.
Mechanism of Action
OM-189 exerts its effects by selectively inhibiting thrombin, thereby preventing the conversion of fibrinogen to fibrin, a key step in blood clot formation. The compound binds to the active site of thrombin, blocking its enzymatic activity. This inhibition disrupts the coagulation cascade, reducing the formation of blood clots .
Comparison with Similar Compounds
Similar Compounds
Melagatran: Another synthetic thrombin inhibitor with similar properties.
Eltrombopag Olamine: A thrombin inhibitor used in clinical settings.
Ozagrel Hydrochloride: A selective thromboxane A2 synthetase inhibitor with thrombin inhibitory effects.
Uniqueness of OM-189
OM-189 is unique due to its high selectivity for thrombin and its ability to inhibit thrombin activity without affecting other proteases. This selectivity makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C24H36N6O3S |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-[(4S)-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-methylpiperidin-1-yl)-5-oxopentyl]guanidine |
InChI |
InChI=1S/C24H36N6O3S/c1-17-12-15-30(16-13-17)23(31)20(9-6-14-27-24(25)26)28-34(32,33)22-11-5-7-18-19(22)8-4-10-21(18)29(2)3/h4-5,7-8,10-11,17,20,28H,6,9,12-16H2,1-3H3,(H4,25,26,27)/t20-/m0/s1 |
InChI Key |
JVLBGBDQWIMMLO-FQEVSTJZSA-N |
Isomeric SMILES |
CC1CCN(CC1)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
Origin of Product |
United States |
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